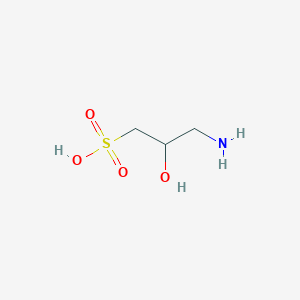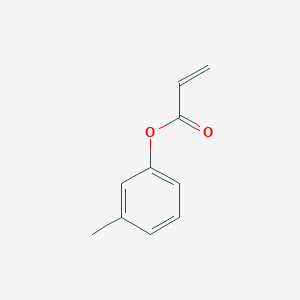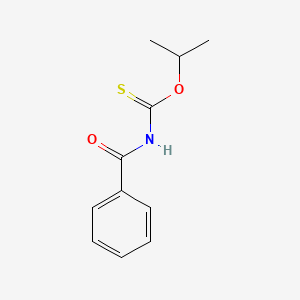![molecular formula C16H14ClN3 B14718522 (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile CAS No. 21994-57-0](/img/structure/B14718522.png)
(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an imino group attached to an ethanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile typically involves the reaction of 4-chloroaniline with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of ethanenitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- (2z)-{[4-(Dimethylamino)phenyl]imino}(4-methoxyphenyl)ethanenitrile
Uniqueness
(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
21994-57-0 |
|---|---|
Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)15-9-7-14(8-10-15)19-16(11-18)12-3-5-13(17)6-4-12/h3-10H,1-2H3 |
InChI Key |
CPOBERAZVMTQBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


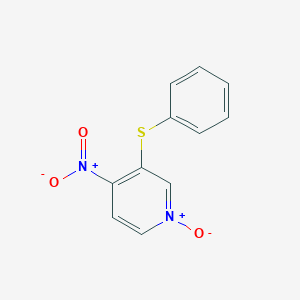
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
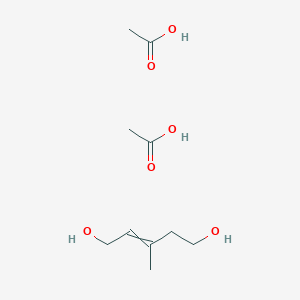
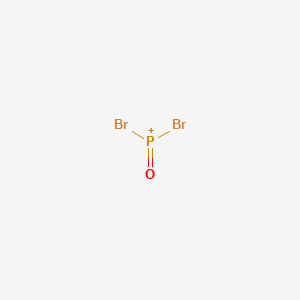
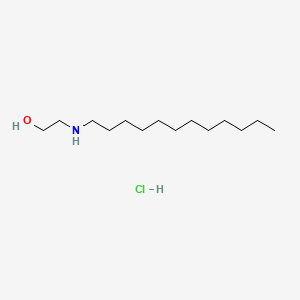
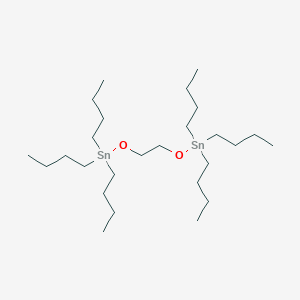
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
